molecular formula C14H20N4O B5525635 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B5525635
M. Wt: 260.33 g/mol
InChI Key: QTTHRHXOTSDFHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives often involves multicomponent reactions (MCRs), leveraging ionic liquids or other catalysts for efficiency and eco-friendliness. A notable method includes the use of [Et3NH][HSO4] as a catalyst, facilitating a one-pot, four-component condensation reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This process is praised for its shorter reaction times, lower costs, high atom economy, and minimal environmental impact (Nikalje et al., 2016).

Molecular Structure Analysis

Structural investigations of dihydropyrano[2,3-c]pyrazole derivatives include both experimental and theoretical studies. Spectroscopic and structural properties are explored through FT-IR, NMR, docking, and DFT methods, affirming the compound's significance in pharmaceutical research and drug discovery due to its ability to bind with target enzymes (Kumar et al., 2020).

Chemical Reactions and Properties

These derivatives are known for their reactivity in forming various biologically active compounds. Their synthesis can involve reactions with carbonyl compounds to obtain different heterocyclic compounds, showcasing their versatility in organic synthesis and the development of pharmacologically active molecules (Mironovich et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. However, detailed studies specifically addressing the physical properties of 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are scarce in the literature, emphasizing the need for further research.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, are fundamental for understanding the compound's applications. For instance, the reactivity with carbonyl compounds and the potential for creating a variety of bioactive heterocycles highlight the compound's chemical versatility and its utility in synthesizing new therapeutic agents (Patel, 2017).

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of pyranopyrazole derivatives, including compounds similar to 6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, as inhibitors for mild steel corrosion in acidic solutions. These compounds show significant inhibition efficiency, which increases with concentration but decreases with rising temperature. They are mixed-type inhibitors and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. The study also utilized scanning electron microscopy (SEM), energy dispersion X-ray spectroscopy (EDX), and atomic force microscopy (AFM) for analysis (Yadav et al., 2016).

Spectroscopic and Structural Analysis

A compound structurally similar to the one has been synthesized and analyzed using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and density functional theory (DFT) methods. This study provides valuable insights into the spectral and structural properties of these compounds, enhancing the understanding of their potential applications in various fields, including pharmaceuticals (Kumar et al., 2020).

Green Synthesis and Environmental Sustainability

Another study focused on the green synthesis of 6-amino-1,4-dihydropyrano-[2,3-c]pyrazole-5-carbonitriles using sodium ascorbate as a safe catalyst. This approach emphasizes environmental sustainability by minimizing waste and avoiding hazardous organic solvents or catalysts, thus contributing to the development of eco-friendly synthetic methodologies (Kiyani & Bamdad, 2018).

Anticancer Potential

Research involving pyranopyrazole derivatives, akin to the compound of interest, has indicated potential anti-tumor activity. In a study, a compound was screened for its anti-tumor properties against breast cancer cells and further encapsulated in polymeric micelles to improve its physiochemical and release profiles. The study suggests the promising therapeutic potential of these compounds in cancer treatment (Sun et al., 2019).

Heterocyclic Synthesis

The compound has also been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. These studies have contributed to the understanding of the reactivity and potential applications of these compounds in creating diverse molecular structures (Fadda et al., 2012).

properties

IUPAC Name

6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-5-6-8-9(7-15)12(16)19-13-10(8)11(17-18-13)14(2,3)4/h8H,5-6,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTHRHXOTSDFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=C(OC2=NNC(=C12)C(C)(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-tert-butyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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